molecular formula C11H9Cl2N B2928853 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile CAS No. 84467-19-6

1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile

Cat. No.: B2928853
CAS No.: 84467-19-6
M. Wt: 226.1
InChI Key: CTKUIZGFDSJHPY-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile (CAS: 84467-19-6) is a bicyclic organic compound with the molecular formula C₁₁H₉Cl₂N and a molecular weight of 226.105 g/mol. The compound is commercially available with a purity of up to 95% (e.g., Combi-Blocks catalog number SS-3598) and is often used as a synthetic intermediate . Its distinct physicochemical properties, such as lipophilicity and electronic effects from the dichlorophenyl group, differentiate it from analogs with fewer chlorine substituents or alternative ring systems.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)cyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N/c12-9-3-2-8(6-10(9)13)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKUIZGFDSJHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84467-19-6
Record name 1-(3,4-Dichlorophenyl)-1-cyclobutane-carbonitrile
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Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile is primarily related to its role as an intermediate in the synthesis of biologically active compounds. These compounds often target specific molecular pathways and receptors in the body, leading to therapeutic effects. For example, in the case of antidepressant activity, the synthesized compounds may interact with neurotransmitter systems in the brain, modulating mood and behavior .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers of Chlorinated Phenyl Derivatives

The position and number of chlorine atoms on the phenyl ring significantly influence the compound’s properties. Key positional isomers include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Difference
1-(4-Chlorophenyl)cyclobutanecarbonitrile 28049-61-8 C₁₁H₁₀ClN 191.66 Single Cl at para position
1-(3-Chlorophenyl)cyclobutanecarbonitrile 28049-60-7 C₁₁H₁₀ClN 191.66 Single Cl at meta position
1-(2-Chlorophenyl)cyclobutanecarbonitrile 28049-59-4 C₁₁H₁₀ClN 191.66 Single Cl at ortho position
1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile 84467-19-6 C₁₁H₉Cl₂N 226.105 Two Cl at meta/para positions
  • Impact of Chlorine Substitution: The dichlorinated analog exhibits higher molecular weight and lipophilicity compared to mono-chlorinated isomers, which may enhance its binding affinity in hydrophobic environments (e.g., enzyme active sites) .

Substituent Variations: Halogens and Functional Groups

Replacing chlorine with other halogens or functional groups alters electronic and steric properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Difference
1-(3,4-Difluorophenyl)cyclobutanecarbonitrile 147406-21-1 C₁₁H₉F₂N 193.10 Fluorine substituents (smaller, electronegative)
1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile 147406-21-1 C₁₃H₁₅NO₂ 217.27 Methoxy groups (electron-donating)
  • Fluorine vs. Chlorine :
    Fluorinated analogs (e.g., 3,4-difluoro) are less lipophilic but may improve metabolic stability due to fluorine’s electronegativity and resistance to oxidation .

Ring Size Variants: Cyclopropane vs. Cyclobutane

Varying the ring size from cyclobutane to cyclopropane or cyclohexane impacts strain and stability:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Difference
1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile 124276-57-9 C₁₀H₇Cl₂N 212.08 Cyclopropane ring (higher ring strain)
1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile 162732-99-2 C₁₃H₁₃Cl₂N 254.16 Cyclohexane ring (lower strain, bulkier)
  • Cyclopropane Analogs : The cyclopropane derivative (CAS: 124276-57-9) has greater ring strain, which may increase reactivity in ring-opening reactions but reduce thermal stability .

Biological Activity

1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclobutane ring and a dichlorophenyl group. Its molecular formula is C11H8Cl2NC_{11}H_{8}Cl_{2}N, indicating the presence of two chlorine atoms on the phenyl ring and a nitrile functional group.

The biological activity of this compound may be attributed to its interaction with specific molecular targets, particularly in cancer biology. It has been suggested that this compound could act as an inhibitor of BCDIN3D, an RNA methyltransferase implicated in various malignancies. BCDIN3D is known to mono-methylate the 5’-monophosphate of certain RNAs, which can influence gene expression and cellular proliferation in cancer cells .

Anticancer Properties

Research indicates that compounds similar to this compound may possess anticancer properties by modulating the activity of BCDIN3D. Inhibition of this enzyme has been linked to decreased tumorigenic potential in breast cancer cells, suggesting that targeting BCDIN3D could be a viable therapeutic strategy .

Analgesic Effects

Preliminary studies suggest that derivatives of dichlorophenyl compounds exhibit analgesic properties. For instance, related compounds have shown efficacy in pain models by acting on TRPV channels . The modulation of these channels could provide insights into the pain-relieving mechanisms associated with this compound.

Case Studies

A notable study investigated the effects of BCDIN3D inhibitors in vivo. The results demonstrated that treatment with such inhibitors led to significant reductions in tumor growth in murine models, highlighting the potential for therapeutic applications in oncology .

Another study explored the analgesic potential of similar compounds through behavioral assays in rodents. The findings revealed that these compounds significantly reduced nociceptive responses, supporting their use as analgesics .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AnticancerInhibition of BCDIN3D leading to reduced tumorigenesis
AnalgesicModulation of TRPV channels
CytotoxicityPotential effects on cellular proliferation

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